4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperazine-linked imidazo[1,2-a]pyridine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the imidazo[1,2-a]pyridine-piperazine linkage contributes to binding interactions with biological targets, particularly in oncology and antimicrobial research . Its structural complexity aligns with trends in drug design aiming to optimize pharmacokinetic and pharmacodynamic properties through hybrid heterocyclic systems .
Properties
IUPAC Name |
2-[[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6/c18-17(19,20)14-9-16(22-12-21-14)25-7-5-24(6-8-25)10-13-11-26-4-2-1-3-15(26)23-13/h1-4,9,11-12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGAAKMXZTYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives with piperazine or pyrimidine modifications. Key comparisons include:
Key Findings from Comparative Studies
Role of Trifluoromethyl Groups : The trifluoromethyl substitution (as in the target compound and 7 h ) correlates with enhanced cytotoxicity and metabolic stability. For example, 7 h demonstrated IC₅₀ values below 10 µM against multiple cancer cell lines, attributed to improved membrane permeability and target affinity .
Piperazine Flexibility : Piperazine-linked derivatives (e.g., IP-3 , IP-6 , IP-7 ) show that substituents on the piperazine ring significantly modulate activity. For instance, IP-3 (4-phenylpiperazine) exhibited higher antiproliferative activity than IP-7 (4-methylpiperazine), suggesting bulkier aryl groups enhance target engagement .
Heterocyclic Core Impact : Pyrimidine-based compounds (e.g., the target compound) vs. pyridine-based analogues (e.g., 7 h ) differ in electronic properties and hydrogen-bonding capacity. Pyrimidines often exhibit stronger interactions with enzymes like kinases due to their ability to mimic purine bases .
Substituent Position and Activity: In EP 2402347 A1, morpholine and methylsulfonylpiperazine substituents on thienopyrimidine-imidazo[4,5-b]pyridine hybrids showed potent kinase inhibition, highlighting the importance of electron-withdrawing groups in modulating enzymatic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
